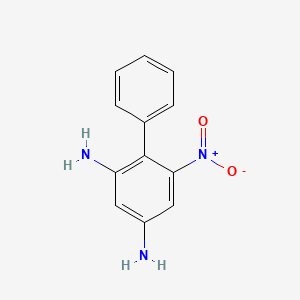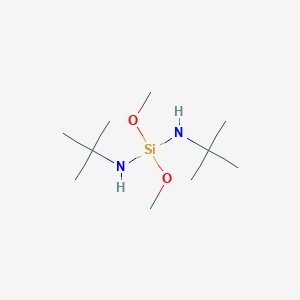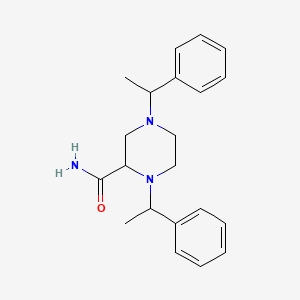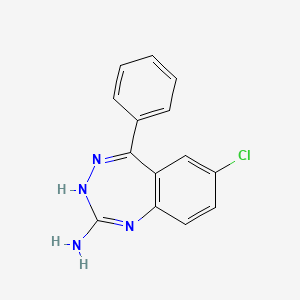
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzimidazole ring, which is a fused bicyclic ring system consisting of benzene and imidazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of appropriate benzimidazole derivatives with methyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (5-hydroxy-3-oxido-4-oxo-4H-benzimidazol-2-yl)-, methyl ester
- Carbamic acid, (6-hydroxy-4-oxido-5-oxo-5H-benzimidazol-2-yl)-, ethyl ester
- Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, propyl ester
Uniqueness
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
135146-00-8 |
|---|---|
Formule moléculaire |
C9H8N3O5- |
Poids moléculaire |
238.18 g/mol |
Nom IUPAC |
methyl N-(5-hydroxy-1-oxido-6-oxo-5H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H8N3O5/c1-17-9(15)11-8-10-4-2-6(13)7(14)3-5(4)12(8)16/h2-3,6,13H,1H3,(H,10,11,15)/q-1 |
Clé InChI |
FQDKQNUETRQNGD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=NC2=CC(C(=O)C=C2N1[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)




![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)

![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)
![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)
